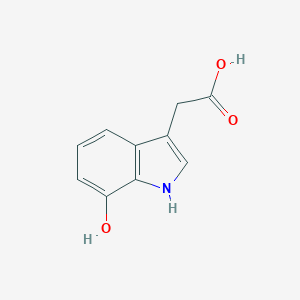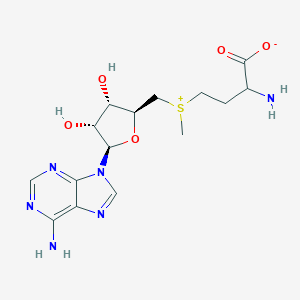
Methyl 4-propionylbenzoate
Overview
Description
Methyl 4-propionylbenzoate is a chemical compound that is commonly used as a flavoring agent in the food industry. However, it has also gained attention in the scientific research community for its potential applications in various fields.
Scientific Research Applications
Analysis and Detection Techniques
Hirshfeld Surface and Theoretical Analysis : Methyl 4-hydroxybenzoate, similar in structure to Methyl 4-propionylbenzoate, has been analyzed using Hirshfeld surface analysis and computational calculations (Gaussian 09W program, Hartree Fock, and Density Functional Theory). This study provides insights into the molecular determinants of pharmaceutical activity through the analysis of energies of frontier orbitals and chemical quantum parameters (Sharfalddin et al., 2020).
Microemulsion Electrokinetic Chromatography : This technique has been developed for the determination of 4-hydroxybenzoates (related to this compound) and their impurities in foods, cosmetics, and pharmaceuticals. It demonstrates selectivity and quantitativeness for various esters of 4-hydroxybenzoic acid (Mahuzier et al., 2001).
Environmental and Health Impact Studies
- Parabens in Aquatic Environments : Research on parabens, esters of para-hydroxybenzoic acid, which include compounds structurally similar to this compound, shows their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, they are ubiquitous in surface water and sediments, potentially acting as weak endocrine disrupter chemicals (Haman et al., 2015).
Drug and Cosmetics Preservation
Use in Pharmaceutical Formulations : Parabens, including compounds like this compound, are used as preservatives in pharmaceutical products. This study details the analytical method for detecting parabens in pharmaceuticals and presents data on their occurrence in various products (Moreta et al., 2015).
Effects on Adipocyte Differentiation : Parabens, a group including structurally related compounds to this compound, have been studied for their effects on adipogenesis in murine cells and human adipose-derived multipotent stromal cells. This suggests a potential link between these compounds and obesity (Hu et al., 2013).
Agricultural Applications
- Use in Fungicide Formulations : this compound related compounds have been used in agriculture for controlling fungal diseases. Nanoparticles containing these fungicides have been shown to change the release profiles of bioactive compounds and reduce toxicity in the environment and humans (Campos et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 4-propanoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFQWZCJVDZOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17745-40-3 | |
| Record name | methyl 4-propanoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl 4-propionylbenzoate in the synthesis of 10-ethyl-5-methyl-5,10-dideazaaminopterin?
A1: this compound serves as a crucial reactant in the Wittig condensation reaction, a key step in synthesizing 10-ethyl-5-methyl-5,10-dideazaaminopterin (12a) []. In this reaction, the tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine (7a) reacts with this compound. This forms the intermediate compound 8a, which is then further modified to eventually yield the target compound 12a [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

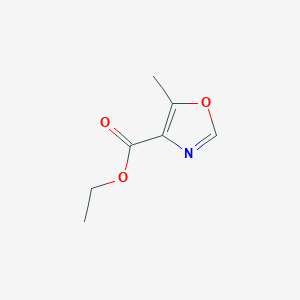
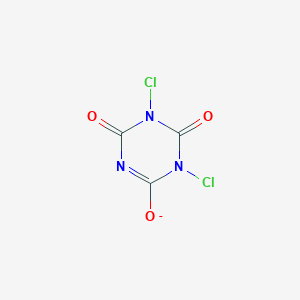
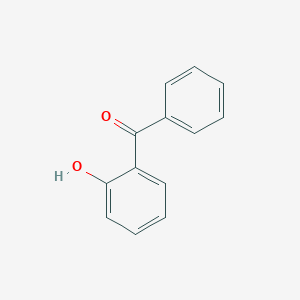



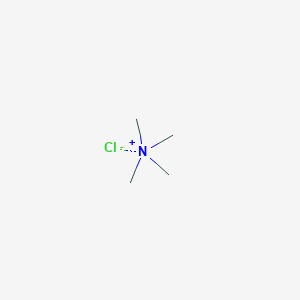
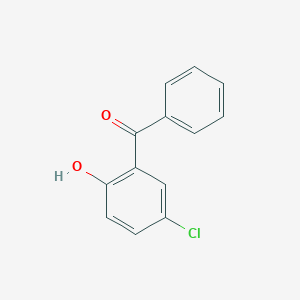
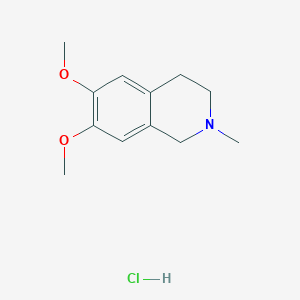
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)


